molecular formula C9H17NaO2 B3370187 Sodium methyl-ethyl caproate CAS No. 33977-30-9

Sodium methyl-ethyl caproate

Cat. No.: B3370187
CAS No.: 33977-30-9
M. Wt: 180.22 g/mol
InChI Key: JQXSRTFKUDCLLJ-UHFFFAOYSA-M
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Description

Sodium methyl-ethyl caproate is an ester compound derived from caproic acid, also known as hexanoic acid. Esters are organic compounds formed by the reaction between an acid and an alcohol, with the elimination of water. This compound is characterized by its pleasant odor, which is often responsible for the characteristic fragrances of fruits and flowers. This compound is used in various applications, including flavoring agents, perfumes, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methyl-ethyl caproate can be synthesized through esterification, where caproic acid reacts with methanol and ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction is as follows:

Caproic Acid+Methanol+EthanolSodium Methyl-Ethyl Caproate+Water\text{Caproic Acid} + \text{Methanol} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Caproic Acid+Methanol+Ethanol→Sodium Methyl-Ethyl Caproate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the esterification reaction is carried out under controlled temperature and pressure conditions. The use of continuous flow reactors allows for efficient production and high yield of the ester. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Sodium methyl-ethyl caproate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to caproic acid and the corresponding alcohols (methanol and ethanol) in the presence of an acid or base.

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Hydrolysis: Caproic acid, methanol, and ethanol.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Scientific Research Applications

Sodium methyl-ethyl caproate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

    Industry: Utilized in the production of perfumes, flavoring agents, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

Sodium methyl-ethyl caproate can be compared with other similar esters, such as:

    Methyl butyrate: Another ester with a fruity odor, used in flavoring and perfumes.

    Ethyl acetate: A commonly used solvent with a sweet smell.

    Methyl hexanoate: Similar in structure, with applications in flavoring and fragrances.

Uniqueness: this compound is unique due to its specific combination of caproic acid with methanol and ethanol, resulting in a distinct odor and specific chemical properties that make it valuable in various applications.

Comparison with Similar Compounds

  • Methyl butyrate
  • Ethyl acetate
  • Methyl hexanoate
  • Ethyl propionate
  • Isopropyl butyrate

Properties

IUPAC Name

sodium;2-ethyl-2-methylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2.Na/c1-4-6-7-9(3,5-2)8(10)11;/h4-7H2,1-3H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXSRTFKUDCLLJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1185-29-1 (Parent)
Record name Hexanoic acid, 2-ethyl-2-methyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033977309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90955555
Record name Sodium 2-ethyl-2-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33977-30-9
Record name Hexanoic acid, 2-ethyl-2-methyl-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033977309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-ethyl-2-methylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium methyl-ethyl caproate
Reactant of Route 2
Sodium methyl-ethyl caproate
Reactant of Route 3
Sodium methyl-ethyl caproate
Reactant of Route 4
Sodium methyl-ethyl caproate
Reactant of Route 5
Sodium methyl-ethyl caproate
Reactant of Route 6
Sodium methyl-ethyl caproate

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